MC-Val-Cit-OH MC-Val-Cit-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678401
InChI: InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1
SMILES: CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
Molecular Formula: C21H33N5O7
Molecular Weight: 467.5 g/mol

MC-Val-Cit-OH

CAS No.:

Cat. No.: VC13678401

Molecular Formula: C21H33N5O7

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

MC-Val-Cit-OH -

Specification

Molecular Formula C21H33N5O7
Molecular Weight 467.5 g/mol
IUPAC Name (2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid
Standard InChI InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1
Standard InChI Key WXNPFVBGHOJJLL-KBXCAEBGSA-N
Isomeric SMILES CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O

Introduction

Chemical Structure and Physicochemical Properties

Key physicochemical properties include:

  • Purity: ≥95%

  • CAS Registry Number: 916746-27-5

  • Solubility: Moderate in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Mechanism of Enzymatic Cleavage

The Val-Cit sequence in MC-Val-Cit-OH is selectively cleaved by cathepsin B, a lysosomal protease overexpressed in many cancer cells . This enzyme hydrolyzes the peptide bond between valine and citrulline, releasing the cytotoxic payload within the tumor microenvironment. The cleavage mechanism proceeds via a two-step process:

  • Enzymatic Hydrolysis: Cathepsin B recognizes the Val-Cit motif and cleaves the amide bond, generating a primary amine intermediate.

  • Self-Immolative Release: The p-aminobenzyl carbamate (PABC) spacer undergoes 1,6-elimination, liberating the payload (e.g., monomethyl auristatin E, MMAE) .

Applications in Antibody-Drug Conjugates

MC-Val-Cit-OH is predominantly utilized in ADCs for oncology, enabling targeted delivery of potent cytotoxins. Notable applications include:

Solid Tumors

ADCs incorporating MC-Val-Cit-OH have demonstrated efficacy in breast, lung, and ovarian cancers. For example, trastuzumab emtansine (T-DM1) employs a related linker for HER2-positive breast cancer, though MC-Val-Cit-OH offers improved tumor specificity .

Hematological Malignancies

In diffuse large B-cell lymphoma (DLBCL), MC-Val-Cit-OH-based ADCs targeting CD79b exhibit enhanced tumor penetration and reduced systemic toxicity compared to traditional chemotherapy.

Payload Compatibility

The linker’s versatility supports conjugation to diverse payloads, including:

  • Auristatins (e.g., MMAE)

  • Maytansinoids (e.g., DM1)

  • Camptothecins (e.g., SN-38)

Comparative Analysis with Alternative Linkers

While MC-Val-Cit-OH is widely adopted, its limitations—including hydrophobicity-induced aggregation and premature cleavage—have spurred the development of alternatives. The table below compares MC-Val-Cit-OH with structurally similar linkers:

CompoundKey FeaturesAdvantages Over Val-Cit
MC-Val-Cit-PAB-OHIncorporates PAB moiety for stabilityEnhanced enzymatic specificity
Val-Ala LinkerNon-cleavable; relies on antibody degradationImproved hydrophilicity
cBu-Cit LinkerCyclobutane-modified citrullineReduced off-target cleavage
Exo-EVC LinkerExolinker design with glutamic acidHigher drug-antibody ratio (DAR)

The exo-EVC linker, a recent innovation, repositions the cleavable peptide to the exo position of the PAB moiety. This design incorporates glutamic acid, improving hydrophilicity and stability while achieving a DAR of ~8 (vs. ~4 for conventional Val-Cit) . In vivo studies show exo-EVC ADCs reduce premature payload release by >50% compared to Val-Cit counterparts .

Challenges and Recent Advancements

Limitations of MC-Val-Cit-OH

  • Hydrophobicity: High lipophilicity promotes aggregation, limiting achievable DAR .

  • Enzymatic Instability: Susceptibility to plasma carboxylesterases necessitates structural modifications .

  • Species Variability: Differential stability in murine vs. human plasma complicates preclinical testing .

Innovations in Linker Design

Recent studies propose solutions to these challenges:

  • Hydrophilic Modifications: Introducing polar groups (e.g., PEG spacers) reduces aggregation without compromising cleavage efficiency .

  • Strain-Promoted Trigger Systems: Incorporating trioxolane moieties enables payload release via tumor-specific oxidative stress, bypassing enzymatic reliance .

  • Dual-Cleavable Linkers: Combining protease-sensitive and pH-labile elements enhances tumor specificity .

Synthesis and Manufacturing

MC-Val-Cit-OH is synthesized via solid-phase peptide synthesis (SPPS), followed by Boc deprotection and carbamate formation. A representative protocol involves:

  • Coupling: Val-Cit dipeptide assembly using Fmoc chemistry.

  • Conjugation: Reaction with p-nitrophenyl carbonate in DMF, catalyzed by N,N-diisopropylethylamine (DIPEA) .

  • Purification: Precipitation with ethyl acetate and tert-butyl methyl ether, yielding >95% purity .

Scalable production remains challenging due to the linker’s hydrophobicity, necessitating advanced formulation strategies like lyophilization or nanoparticle encapsulation .

Future Directions

Ongoing research aims to optimize MC-Val-Cit-OH through:

  • Bioconjugation Techniques: Site-specific labeling to improve homogeneity .

  • Prodrug Strategies: Masking the linker until tumor entry to enhance systemic stability .

  • Multi-Arm Linkers: Enabling simultaneous delivery of complementary payloads .

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